molecular formula C33H41ClN6O2 B041504 Thiq CAS No. 312637-48-2

Thiq

Cat. No. B041504
CAS RN: 312637-48-2
M. Wt: 589.2 g/mol
InChI Key: HLCHESOMJVGDSJ-LOYHVIPDSA-N
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Description

THIQ (Tetrahydroisoquinoline) is an organic compound classified as a secondary amine . It is used in scientific research as the first non-peptide agonist developed that is selective for the melanocortin receptor subtype MC4 . In animal studies, THIQ stimulated sexual activity in rats .


Synthesis Analysis

The synthesis of THIQ was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were used in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The molecular structure of THIQ is C33H41ClN6O2 . It is derived from isoquinoline by hydrogenation . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

THIQ is produced when monoamine neurotransmitters break down. In turn, monoamine oxidase attacks the neurotransmitters, which wipes out the receptors for recycling. When acetaldehyde is present, THIQ forms, thereby plugging into the endorphin receptors and stimulating them .


Physical And Chemical Properties Analysis

THIQ has a molecular weight of 589.17 . It is soluble up to 10 mM in DMSO .

Scientific Research Applications

Enzymatic Synthesis in Pharmaceutical Chemistry

THIQ: derivatives are synthesized using lipase-catalyzed strategies, which are crucial for creating enantiomerically pure compounds in pharmaceutical chemistry . These methods are environmentally friendly and offer advantages such as atom economy, reproducibility, and safer solvents. The enzymatic synthesis of THIQ derivatives is significant because many naturally occurring THIQs exhibit pharmacological activity.

Photochemical Semi-Oxidation Processes

Selective semi-oxidation of THIQ to dihydroisoquinoline (DHIQ) is achieved through singlet oxygen photooxidation . This process is important for the production of DHIQ, which is considerably more valuable and challenging to produce than THIQ. Photosensitizers like Ru complexes and semiconductor catalysts are used to facilitate this reaction under sustainable conditions.

Neuropharmacology Research

In neuropharmacology, THIQ is used as a non-peptide agonist selective for the melanocortin receptor subtype MC4 . It has been studied for its effects on sexual activity in animal models, providing insights into the potential therapeutic applications of THIQ-related compounds.

Addiction Studies and Alcohol Use Disorder

THIQ: has been identified in the brains of individuals with alcohol addiction, suggesting a role in the disease model of alcoholism . It is a byproduct of heroin metabolism and has been linked to the addictive properties of alcohol, making it a subject of interest in addiction research.

Green Chemistry and Sustainable Catalysis

The synthesis of THIQ derivatives using green chemistry principles is an area of growing interest. The use of lipase-catalyzed reactions and continuous-flow systems represents a shift towards more sustainable and eco-friendly chemical processes .

Photocatalysis and Material Science

THIQ: derivatives are also relevant in photocatalysis, where they can act as intermediates in the synthesis of complex materials . The ability to control the oxidation state of THIQ through photochemical means opens up possibilities for creating new materials with specific properties.

properties

IUPAC Name

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCHESOMJVGDSJ-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953320
Record name THIQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiq

CAS RN

312637-48-2
Record name (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312637-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THIQ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various THIQ derivatives rather than detailing the specific spectroscopic data of the unsubstituted THIQ molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of THIQ derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of THIQ binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on THIQ derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the THIQ scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of THIQ derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of THIQ derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of THIQ derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of THIQ derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of THIQ analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol THIQ) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of THIQ derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the THIQ scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

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